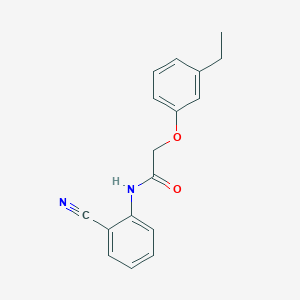
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide, also known as DOM or STP, is a synthetic hallucinogenic drug that was first synthesized in the 1960s. It belongs to the class of phenethylamines and is structurally similar to mescaline, a naturally occurring hallucinogen found in the peyote cactus. DOM has been used in scientific research to study its mechanism of action and physiological effects.
作用机制
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, perception, and cognition. N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It increases heart rate and blood pressure, dilates pupils, and causes muscle tremors. It also affects the levels of certain neurotransmitters in the brain, leading to altered perception and mood.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potency. It produces strong and long-lasting effects, making it useful for studying the mechanisms of hallucinogenic drugs. However, its potency also makes it difficult to control the dose and can lead to unpredictable effects. Additionally, its use is heavily regulated due to its potential for abuse.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in treating certain psychiatric disorders. Studies have shown that it may be effective in reducing symptoms of depression and anxiety. Another area of research is understanding the long-term effects of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide use on the brain and behavior. Finally, there is a need for more research on the mechanisms of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide and other hallucinogenic drugs to better understand their effects on the brain.
合成方法
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide can be synthesized from 3,4-dimethoxyphenylacetic acid and 2-methylphenylmagnesium bromide. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified using chromatography techniques.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also investigated its potential use in treating certain psychiatric disorders such as depression and anxiety.
属性
产品名称 |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-13(12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
InChI 键 |
CGICZAAZTCFYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)
![N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)